(D-Tyr4)-mtii - 213314-49-9

(D-Tyr4)-mtii

Catalog Number: EVT-3165573
CAS Number: 213314-49-9
Molecular Formula: C65H87N17O17
Molecular Weight: 1378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Tyr4)-melanotan II is a synthetic analog of the naturally occurring peptide hormone melanocyte-stimulating hormone. This compound has garnered attention for its potential applications in various fields, including pharmacology and dermatology, due to its ability to stimulate melanogenesis, the process by which melanin is produced in the skin. The compound is classified as a melanocortin receptor agonist, specifically targeting the melanocortin-1 receptor, which plays a crucial role in skin pigmentation and other physiological processes.

Synthesis Analysis

The synthesis of (D-Tyr4)-melanotan II typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions. The synthesis often begins with the attachment of a protected amino acid to a resin, followed by sequential coupling reactions using Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids.

In the case of (D-Tyr4)-melanotan II, specific attention is given to the incorporation of D-Tyrosine at the fourth position in the peptide sequence. The synthesis may also involve cyclization steps to form a more stable cyclic structure, enhancing the compound's biological activity and resistance to enzymatic degradation. Techniques such as click chemistry or other coupling reactions may be employed to facilitate this cyclization while ensuring high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of (D-Tyr4)-melanotan II can be described by its sequence and three-dimensional conformation. The compound consists of several amino acids, including D-Tyrosine, which contributes to its unique properties. The presence of D-amino acids in peptide sequences can enhance stability against proteolytic degradation, making (D-Tyr4)-melanotan II a promising candidate for therapeutic applications.

Chemical Reactions Analysis

Chemical reactions involving (D-Tyr4)-melanotan II primarily focus on its interactions with melanocortin receptors. Upon binding to these receptors, the compound triggers a series of intracellular signaling pathways that lead to increased melanin production in melanocytes. This mechanism is facilitated by G-protein coupled receptor activation, resulting in downstream effects such as enhanced cAMP production and activation of protein kinase A.

In addition to receptor binding studies, chemical modifications can be explored to optimize the pharmacological profile of (D-Tyr4)-melanotan II. These modifications may involve altering side chains or introducing additional functional groups to improve receptor selectivity and potency .

Mechanism of Action

The mechanism of action for (D-Tyr4)-melanotan II revolves around its agonistic activity at melanocortin receptors, particularly the melanocortin-1 receptor. Upon administration, (D-Tyr4)-melanotan II binds to these receptors on melanocytes, initiating a signaling cascade that leads to increased production and release of melanin.

This process is mediated through several key steps:

  1. Receptor Binding: The compound binds specifically to the melanocortin-1 receptor.
  2. G-Protein Activation: This binding activates associated G-proteins.
  3. cAMP Production: The activation stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate.
  4. Protein Kinase Activation: Elevated cAMP activates protein kinase A, which then phosphorylates target proteins involved in melanin synthesis.
  5. Melanin Production: Ultimately, this results in increased melanin production within melanocytes .
Physical and Chemical Properties Analysis

(D-Tyr4)-melanotan II exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: The molecular weight is typically around 1020 Da.
  • Solubility: It is generally soluble in water and organic solvents, which aids in formulation for therapeutic use.
  • Stability: The incorporation of D-amino acids enhances stability against enzymatic degradation compared to natural peptides.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within typical ranges for peptides.

These properties are critical for determining dosage forms and administration routes in clinical settings .

Applications

(D-Tyr4)-melanotan II has potential applications across various scientific domains:

  • Dermatology: Used for skin tanning and protection against UV radiation.
  • Pharmacology: Investigated for its effects on appetite regulation and sexual function due to its action on other melanocortin receptors.
  • Cosmetics: Incorporated into products aimed at enhancing skin pigmentation without sun exposure.
  • Research Tools: Utilized in studies exploring melanocortin signaling pathways and their implications in obesity and metabolic disorders.
Molecular Design & Structural Modifications of Melanocortin Receptor Ligands

Rationale for D-Tyrosine Substitution at Position 4 in MTII Backbone

The core design of (D-Tyr⁴)-MTII originates from strategic efforts to enhance the metabolic stability and receptor selectivity of the parent compound MT-II (Ac-Nle⁴-c[Asp⁵,D-Phe⁷,Lys¹⁰]-α-MSH₄–₁₀-NH₂). MT-II itself emerged as a solution to the inherent limitations of native α-melanocyte-stimulating hormone (α-MSH), which contains a methionine residue at position 4 susceptible to oxidation, leading to reduced bioactivity. Substitution of methionine with norleucine (Nle⁴) eliminated this vulnerability while preserving hydrophobic interactions within the receptor binding pocket [1] [4].

The introduction of D-tyrosine at position 4 represents a further refinement aimed at optimizing stereochemical and topographical interactions with melanocortin receptors (MCRs). Tyrosine offers a phenolic hydroxyl group capable of forming hydrogen bonds absent in norleucine. Its D-configuration exploits the chirally sensitive environment of MCR orthosteric pockets, potentially altering backbone dihedral angles (φ, ψ) and side chain rotamer preferences (χ-space). This modification was hypothesized to fine-tune interactions with transmembrane helices (e.g., TM2, TM3) implicated in ligand recognition, as revealed in cryo-EM structures of unliganded MCRs [3]. Unlike flexible linear peptides, cyclic analogs like MT-II constrain the pharmacophore (-His⁶-Phe⁷-Arg⁸-Trp⁹-), and D-Tyr⁴ may further stabilize bioactive conformations through steric interactions or hydrogen bonding networks inaccessible to L-enantiomers [1] [5].

Comparative Analysis of Stereochemical Optimization in Melanocortin Analogues

Stereochemical inversions are a proven strategy for enhancing proteolytic resistance and receptor subtype selectivity in melanocortin ligands. The impact of D-amino acids varies significantly based on position and molecular context:

Table 1: Impact of D-Amino Acid Substitutions in Melanocortin Ligands

CompoundModificationKey Pharmacological EffectsReceptor Selectivity Profile
MT-IID-Phe⁷Stabilizes Type II' β-turn; enhances MC1R/MC4R potencyPan-agonist (MC1R, MC3R, MC4R, MC5R)
(D-Tyr⁴)-MTIID-Tyr⁴Alters hydrophobic core interactions; may enhance H-bonding potentialRefined MC4R selectivity over MC3R (Experimental data required)
SHU9119D-Nal(2')⁷Converts agonist to antagonist; steric blockade of receptor activationMC3R/MC4R antagonist
γ-MSH Cyclic AnalogD-Trp⁵Stabilizes C-terminal turn; enhances hMC1R antagonist potency (IC₅₀ = 17 nM)hMC1R-selective antagonist
  • Position 7 (Phe/Nal): D-Phe⁷ in MT-II is critical for its superpotency. It enforces a β-turn conformation essential for engaging MCRs. Substituting D-Phe⁷ with bulky D-2'-naphthylalanine (D-Nal(2')⁷) converts ligands into antagonists (e.g., SHU9119) by sterically hindering receptor transitions to active states [10].
  • Position 4 (Tyr vs. Nle): Unlike Nle⁴, D-Tyr⁴ introduces a chiral center with hydrogen-bonding capability. Comparative studies of L/D-Tyr⁴ analogs suggest D-configurations often reduce proteolytic susceptibility while modulating receptor residence time and selectivity. For instance, D-Trp substitutions in γ-MSH analogs dramatically enhanced hMC1R selectivity by stabilizing a C-terminal turn critical for antagonist activity [5].
  • Position 5 (Asp in Cyclic Templates): Cyclization via lactam bridges (e.g., Asp⁵–Lys¹⁰ in MT-II) restricts conformational flexibility, often improving potency but not necessarily selectivity. D-amino acids in non-pharmacophore positions (e.g., D-Asp⁵) remain underexplored but could influence ring tension and presentation of the His-Phe-Arg-Trp motif [1] [6].

Impact of Conformational Restriction on Receptor Binding Kinetics

Conformational restriction via macrocyclization or steric constraints profoundly influences ligand-receptor binding kinetics and signaling efficacy. MT-II’s cyclic scaffold reduces backbone flexibility, stabilizing a bioactive conformation that accelerates GPCR (Gs protein) coupling. (D-Tyr⁴)-MTII extends this principle by adding a stereochemical constraint:

  • Receptor Docking Dynamics: Cryo-EM structures of unliganded MCRs reveal constitutive activity mediated by outward shifts in TM4 and TM3 rearrangements [3]. Cyclic ligands like MT-II exploit these pre-organized states by presenting the His-Phe-Arg-Trp pharmacophore in a rigid, optimal orientation. Molecular modeling suggests D-Tyr⁴ may form hydrogen bonds with TM2/3 residues (e.g., Asn₉₂ in hMC4R), potentially altering association/dissociation rates (kₒₙ, kₒff) compared to MT-II [3] [9].
  • Binding Affinity vs. Functional Potency: Conformational restriction often enhances binding affinity (Kd) but not always functional potency (EC50). For example, cyclic γ-MSH antagonists exhibit nanomolar IC50 values at MC1R due to pre-organization complementary to the antagonist-bound receptor state [5]. For (D-Tyr⁴)-MTII, D-tyrosine’s impact may manifest in prolonged receptor residency (reduced kₒff), detectable via surface plasmon resonance or kinetic cAMP assays.
  • Divergent Receptor Signaling: Constrained ligands can bias signaling toward specific G proteins or β-arrestin pathways. MT-II triggers sustained cAMP accumulation in MC4R-expressing neurons due to reduced internalization. D-Tyr⁴ could modulate this by altering interactions with receptor microswitches (e.g., P₅.₅₀/I of TM5), though empirical data is needed [3] [10].

Table 2: Kinetic Parameters of Cyclic Melanocortin Ligands

LigandStructureAssociation Rate (kₒₙ, M⁻¹s⁻¹)Dissociation Rate (kₒff, s⁻¹)cAMP EC₅₀ (nM)
α-MSHLinear1.5 × 10⁵0.03150–300
MT-IICyclic (Asp⁵-Lys¹⁰)3.2 × 10⁶0.0010.2–1.0
(D-Tyr⁴)-MTIICyclic + D-Tyr⁴Theoretical: 2–5 × 10⁶Theoretical: <0.001Not Reported

Properties

CAS Number

213314-49-9

Product Name

(D-Tyr4)-mtii

IUPAC Name

2-[(2S,5S,8R,11S,14S,17R,20S)-19-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-17-(4-aminobutyl)-20-butyl-11-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]acetic acid

Molecular Formula

C65H87N17O17

Molecular Weight

1378.5 g/mol

InChI

InChI=1S/C65H87N17O17/c1-3-4-14-53-62(97)80-50(29-54(88)89)60(95)79-49(28-39-31-69-34-72-39)59(94)76-46(25-36-15-19-40(86)20-16-36)56(91)74-44(13-9-24-70-65(67)68)55(90)78-48(27-38-30-71-43-11-6-5-10-42(38)43)58(93)75-45(12-7-8-23-66)63(98)82(53)64(99)52(33-84)81-57(92)47(26-37-17-21-41(87)22-18-37)77-61(96)51(32-83)73-35(2)85/h5-6,10-11,15-22,30-31,34,44-53,71,83-84,86-87H,3-4,7-9,12-14,23-29,32-33,66H2,1-2H3,(H,69,72)(H,73,85)(H,74,91)(H,75,93)(H,76,94)(H,77,96)(H,78,90)(H,79,95)(H,80,97)(H,81,92)(H,88,89)(H4,67,68,70)/t44-,45+,46+,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

DGIZEPCVOOWEFB-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.